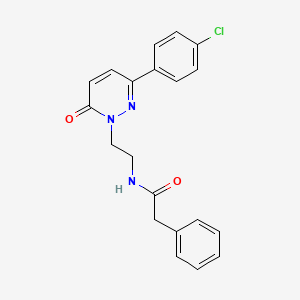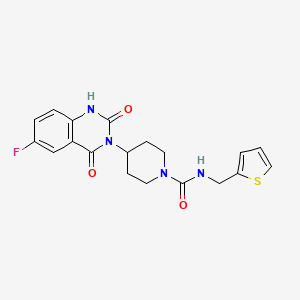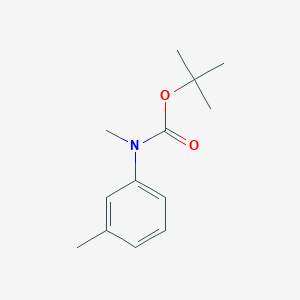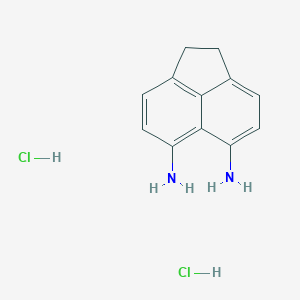
N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine” is a complex organic compound that contains several functional groups. It has a quinazolinamine core, which is a type of heterocyclic compound . The molecule also contains a nitro group (-NO2), which is a strong electron-withdrawing group, and a chlorobenzyl group, which is a benzyl group substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .Chemical Reactions Analysis
This compound, due to its functional groups, could participate in various chemical reactions. For instance, the nitro group could be reduced to an amino group, or the chlorobenzyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
Quinazolinone derivatives have been synthesized and studied for their potential biological activities, including antitumor, antibacterial, anti-inflammatory, and antimicrobial effects. For example, derivatives such as 4-(2-chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have shown a range of biological activities, underscoring the importance of structural modifications in enhancing the compound's efficacy (Ren et al., 2021).
Antiprotozoal and Antimicrobial Activities
Research has identified quinazolinone derivatives with promising antimalarial, antileishmanial, and antimicrobial activities. Specific compounds have demonstrated significant in vitro activity against Plasmodium falciparum and Leishmania donovani, as well as pathogenic bacteria and fungi. These findings highlight the potential of quinazolinone derivatives in developing new treatments for infectious diseases (Kaur et al., 2007).
Anticancer Applications
Quinazolinone derivatives have been explored for their anticancer properties. Studies on compounds like 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline have shown cytotoxic effects on cancer cell lines, including HeLa cells. These compounds act as multitarget agents, potentially offering a broad spectrum of activity against various cancer types (Ovádeková et al., 2005).
Chemical Synthesis and Material Science
In addition to biological applications, quinazolinone derivatives are utilized in chemical synthesis and material science. Their synthesis involves multiple steps, including chlorination, condensation, and reduction reactions, highlighting the compound's versatility as a building block for various heterocyclic scaffolds. This versatility is crucial for developing new materials and chemicals with specific properties (Kislyi et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-nitroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-3-1-10(2-4-11)8-17-15-13-7-12(20(21)22)5-6-14(13)18-9-19-15/h1-7,9H,8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTNGFYJBUGPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Cyclopropylsulfamoyl)phenyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2559237.png)



![N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2559243.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2559248.png)

![[3-(Methylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B2559251.png)



![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)